molecular formula C13H12O6S B14345805 [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid CAS No. 91903-82-1

[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid

Cat. No.: B14345805
CAS No.: 91903-82-1
M. Wt: 296.30 g/mol
InChI Key: ZPQLYWNCZBICPY-UHFFFAOYSA-N
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Description

[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid: is a chemical compound with a complex structure that includes a naphthalene ring substituted with hydroxy, methoxycarbonyl, and methanesulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid typically involves the carboxylation of 2-naphthol through the Kolbe-Schmitt reaction . This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a base, such as sodium hydroxide. The resulting product is then further modified to introduce the methoxycarbonyl and methanesulfonic acid groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block in organic synthesis, enabling the creation of complex molecular structures .

Biology and Medicine: The compound exhibits biological activities such as anti-inflammatory, antibacterial, antiviral, and antioxidant properties . These properties make it a candidate for drug development and other biomedical applications.

Industry: In industry, the compound is used in the production of dyes and fluorescent materials. It is also utilized in laser technology and as a component in various photonic devices .

Mechanism of Action

The mechanism of action of [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methanesulfonic acid group can enhance the solubility and stability of the compound, facilitating its biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxycarbonyl and methanesulfonic acid groups in [2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid imparts unique chemical properties, such as enhanced solubility and reactivity

Properties

CAS No.

91903-82-1

Molecular Formula

C13H12O6S

Molecular Weight

296.30 g/mol

IUPAC Name

(2-hydroxy-3-methoxycarbonylnaphthalen-1-yl)methanesulfonic acid

InChI

InChI=1S/C13H12O6S/c1-19-13(15)10-6-8-4-2-3-5-9(8)11(12(10)14)7-20(16,17)18/h2-6,14H,7H2,1H3,(H,16,17,18)

InChI Key

ZPQLYWNCZBICPY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=C1O)CS(=O)(=O)O

Origin of Product

United States

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